molecular formula C15H18N4O5S B2387368 2-hydroxy-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}pyrimidin-4(3H)-one CAS No. 897622-66-1

2-hydroxy-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}pyrimidin-4(3H)-one

Cat. No. B2387368
CAS RN: 897622-66-1
M. Wt: 366.39
InChI Key: BLUXQBLGCKFJSJ-UHFFFAOYSA-N
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Description

The compound is a pyrimidinone derivative, which is a class of compounds that contain a pyrimidine ring - a six-membered ring with two nitrogen atoms and four carbon atoms, and a carbonyl group attached to one of the carbon atoms in the ring. The molecule also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms opposite each other. Piperazine rings are often found in pharmaceuticals and are known to influence pharmacokinetic properties .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Piperazine derivatives, including the compound , have attracted attention due to their biological and pharmaceutical activities . Researchers explore their potential as drug candidates. Notably, piperazine moieties appear in drugs like trimetazidine, ranolazine, and aripiprazole. Investigating the pharmacological effects and optimizing the structure of this compound could lead to novel therapeutic agents.

Antimicrobial Activity

Studies have examined the antimicrobial properties of piperazine-based compounds. Docking simulations and molecular dynamics studies revealed that certain piperazine derivatives exhibit promising interactions with oxidoreductase enzymes, suggesting potential antibacterial activity . Further research could explore their efficacy against specific pathogens.

Computational Chemistry

Molecular modeling studies, including docking simulations and ADME calculations, play a crucial role in understanding the behavior of piperazine derivatives. Researchers use computational tools to predict binding affinities, pharmacokinetics, and toxicity profiles. These insights guide experimental design and drug development.

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. For example, it could be interesting to explore its potential uses in pharmaceuticals, given the presence of the piperazine ring .

properties

IUPAC Name

5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5S/c1-24-12-4-2-11(3-5-12)18-6-8-19(9-7-18)25(22,23)13-10-16-15(21)17-14(13)20/h2-5,10H,6-9H2,1H3,(H2,16,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUXQBLGCKFJSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CNC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione

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